

Technical Guide: Solubility Profiling of N-(4-(Benzyloxy)phenyl)formamide

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Compound of Interest

Compound Name: N-(4-(Benzyloxy)phenyl)formamide
CAS No.: 479075-72-4
Cat. No.: B3179793

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Executive Summary

N-(4-(Benzyloxy)phenyl)formamide is a critical synthetic intermediate, most notably in the production of Formoterol, a long-acting

-agonist used in the management of asthma and COPD [1]. Optimizing the solubility of this compound is a pivotal step in process chemistry, influencing reaction kinetics, purification yields, and crystallographic form control.

This guide provides an in-depth analysis of the solubility of **N-(4-(Benzyloxy)phenyl)formamide** in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). It moves beyond simple data points to explore the mechanistic drivers of solubility, providing researchers with a self-validating protocol for determining exact saturation limits in their specific laboratory conditions.

Chemical Profile & Structural Determinants[1][2][3] [4][5]

To predict and manipulate solubility, one must first understand the solute's molecular architecture.

- IUPAC Name: N-[4-(benzyloxy)phenyl]formamide[1]

- Molecular Formula:

[1]

- Molecular Weight: 227.26 g/mol
- Physical State: Solid (White to off-white crystalline powder) [2]

Structural Analysis for Solvation

The molecule possesses two distinct domains that dictate its solvent affinity:

- The Polar Core (Formamide Group): The moiety is capable of strong hydrogen bonding. The nitrogen proton acts as a Hydrogen Bond Donor (HBD), while the carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA).
- The Hydrophobic Tail (Benzyloxy-Phenyl): The two aromatic rings and the ether linkage create a significant lipophilic region. This drives solubility in organic solvents but severely limits aqueous solubility.

Solubility in Dimethyl Sulfoxide (DMSO)

Theoretical Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (

) and a strong dipole moment. It is often classified as a "super solvent" for amides due to its ability to disrupt intermolecular hydrogen bonding in the crystal lattice.

- Interaction Type: DMSO acts as a potent H-bond acceptor. The sulfoxide oxygen () forms a strong hydrogen bond with the amide proton () of the solute.

- Pi-Pi Stacking: DMSO solvates the aromatic rings of the benzyloxy group effectively through dipole-induced dipole interactions.

Expected Solubility Profile

Based on structural analogs (e.g., Formoterol intermediates) and general formanilide behavior, **N-(4-(Benzyloxy)phenyl)formamide** is expected to exhibit high solubility in DMSO.

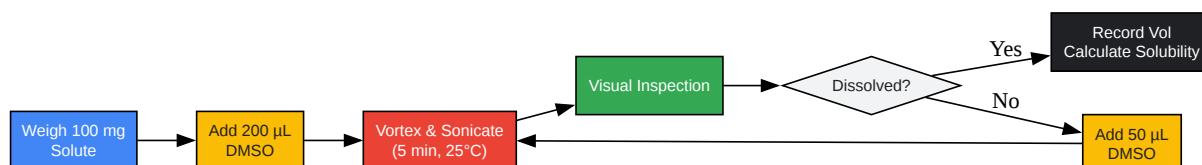
- Predicted Range:

at 25°C.

- Process Implication: DMSO is the preferred solvent for nucleophilic substitution reactions or preparing concentrated stock solutions for biological assays.

Experimental Protocol: High-Concentration Dissolution

Note: Due to the high solubility, standard shake-flask methods may consume excessive material. A "Stepwise Addition" protocol is recommended.



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Figure 1: Stepwise addition workflow for determining high-solubility limits in DMSO.

Solubility in Methanol (MeOH)

Theoretical Mechanism

Methanol is a polar protic solvent. Unlike DMSO, it can act as both an H-bond donor and acceptor.

- Interaction Type: The hydroxyl group (

) of methanol can donate a proton to the formamide carbonyl oxygen and accept the proton from the amide nitrogen.

- Solvation Power: While effective, methanol's solvation of the hydrophobic benzyloxy tail is weaker than that of DMSO.
- Temperature Sensitivity: Solubility in methanol typically exhibits a steep response to temperature (positive enthalpy of solution,), making it an ideal solvent for recrystallization.

Expected Solubility Profile

- Predicted Range: Moderate (at 25°C).
- Process Implication: Methanol is frequently used in the reduction steps of Formoterol synthesis [3]. It serves as an excellent solvent for purification; cooling a saturated hot methanol solution will likely yield high-purity crystals.

Experimental Protocol: Equilibrium Shake-Flask (Quantitative)

For precise solubility data (e.g., for thermodynamic modeling), the Shake-Flask method coupled with HPLC is the gold standard.

- Preparation: Add excess solid (mg) to 5 mL of Methanol in a sealed glass vial.
- Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours.
- Filtration: Filter the supernatant using a 0.45 μm PTFE syringe filter (pre-heated if testing elevated temps).
- Quantification: Dilute the filtrate 100x with mobile phase and analyze via HPLC-UV (254 nm).

Thermodynamic Modeling

To translate single-point data into a robust process model, use the van't Hoff equation. This allows you to predict solubility at any temperature, crucial for designing cooling crystallization cycles.

Where:

- = Mole fraction solubility^[2]
- = Temperature (Kelvin)^{[2][3]}
- = Enthalpy of dissolution
- = Entropy of dissolution
- = Gas constant ()

Actionable Insight: Perform the Methanol solubility protocol at three temperatures (e.g., 15°C, 25°C, 40°C). Plot

vs.

. The slope will give you

. A steeper slope indicates that solubility is highly sensitive to temperature, confirming the solvent's suitability for recrystallization.

Comparative Data Summary

| Feature | DMSO | Methanol | Water (Reference) |
|--|--------------------------------------|-------------------------------|-----------------------------------|
| Solubility Class | High / Very Soluble | Moderate / Soluble | Low / Insoluble |
| Primary Mechanism | Dipole-Dipole, H-Bond Acceptor | H-Bond Donor/Acceptor | Hydrophobic Effect (repulsion) |
| Process Use | Reaction Solvent, Stock Solutions | Recrystallization, Washing | Anti-solvent (Precipitation) |
| Temp. ^{[2][4][5][6]} Sensitivity | Low | High | N/A |

Safety & Handling

- Hazard Identification: **N-(4-(Benzyloxy)phenyl)formamide** is generally classified as an irritant (Skin Irrit. 2, Eye Irrit. 2) [2].
- DMSO Permeability: DMSO easily penetrates the skin and can carry dissolved toxic solutes into the bloodstream. Double-gloving (Nitrile) is mandatory when handling DMSO solutions of this compound.
- Flammability: Methanol is highly flammable (Flash point: 11°C). All solubility experiments involving heating methanol must be performed in a fume hood away from ignition sources.

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